

The Multifaceted Biological Activities of N-Phenylpyrrolidine-1-carbothioamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *N*-phenylpyrrolidine-1-carbothioamide

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The **N-phenylpyrrolidine-1-carbothioamide** scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

N-phenylpyrrolidine-1-carbothioamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several thiourea derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor

growth and metastasis. By blocking VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and inhibition of tumor progression.[1][2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The pyrrolidine moiety is a common feature in many inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[3][4] Overexpression of CDK2 is associated with uncontrolled cell proliferation in various cancers. **N-phenylpyrrolidine-1-carbothioamide** derivatives that target CDK2 can induce cell cycle arrest, thereby preventing the replication of cancer cells.[3]

Sphingosine Kinase 1 (SK1) Inhibition

Sphingosine kinase 1 is another important target in cancer therapy. It produces sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation. The carbothioamide scaffold has been found in several SK1 inhibitors, suggesting that **N-phenylpyrrolidine-1-carbothioamide** derivatives may also exert their anticancer effects through this pathway.[5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrrolidine and thiourea derivatives against a range of cancer cell lines.

Compound/Derivative Class	Cancer Cell Line	Activity (IC50)	Reference
Pyrrolidine-carboxamide derivative 7g	A-549 (Lung), MCF-7 (Breast), HT-29 (Colon)	Mean IC50 = 0.90 μ M	[3]
Pyrrolidine-carboxamide derivatives	A-549, MCF-7, Panc-1, HT-29	IC50 values in the low μ M range	[3]
Benzodioxole-based thiosemicarbazone 5	A549 (Lung)	IC50 = 10.67 \pm 1.53 μ M	[7]
Benzodioxole-based thiosemicarbazone 5	C6 (Glioma)	IC50 = 4.33 \pm 1.04 μ M	[7]
Tetrazolopyrrolidine-1,2,3-triazole 7a	HeLa (Cervical)	IC50 = 0.32 \pm 1.00 μ M	[8]
Tetrazolopyrrolidine-1,2,3-triazole 7i	HeLa (Cervical)	IC50 = 1.80 \pm 0.22 μ M	[8]
Biphenylurea/thiourea sulfonamides	HUVEC (Endothelial)	IC50 values in the μ M range	[9]
Isatin-thiazolidinone derivatives	VEGFR-2 Kinase	IC50 = 69.1 nM and 85.8 nM	[10]

Antimicrobial Activity

Derivatives of **N-phenylpyrrolidine-1-carbothioamide** have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The proposed mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MIC) for several pyrrolidine and thiourea derivatives are presented in the table below.

Compound/Derivative Class	Microorganism	Activity (MIC)	Reference
Pyrrolidine-2,5-dione derivative 8	Staphylococcus aureus	16 µg/mL	[11]
Pyrrolidine-2,5-dione derivative 8	Vibrio cholerae	32-64 µg/mL	[11]
Pyrrolidine-2,5-dione derivative 5	Bacteria	32–128 µg/mL	[11]
Pyrrolidine-2,5-dione derivative 5a	Enterococcus faecalis	0.25 µM	[12]
Pyrrolidine-2,5-dione derivative 5a	Candida albicans	0.125 µM	[12]
Benzoylaminocarbothioyl pyrrolidines	Gram-positive/negative bacteria	100-400 µg/mL	[13]
Benzoylaminocarbothioyl pyrrolidines	Fungi	25-100 µg/mL	[13]
N-acyl Thiourea Derivatives	S. aureus, E. faecalis, E. coli, P. aeruginosa	>5000 to 1250 µg/mL	[14]
Disubstituted Thiourea Derivatives	Fungi and Gram-positive bacteria	Selective activity	[15]
Thiourea-Ni/Cu Complexes	Various bacteria and fungi	MIC values reported	[16]

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, these derivatives have been shown to inhibit specific enzymes, highlighting their potential for treating a variety of other conditions.

α-Amylase and α-Glucosidase Inhibition

Certain pyrrolidine derivatives are effective inhibitors of α -amylase and α -glucosidase, enzymes involved in carbohydrate digestion. By inhibiting these enzymes, the compounds can reduce post-meal blood glucose spikes, making them potential candidates for the management of type 2 diabetes.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of relevant derivatives.

Compound/Derivative Class	Enzyme	Activity (IC50)	Reference
Pyrrolidine-carboxamide 7e	CDK2	15 nM	[3]
Pyrrolidine-carboxamide 7g	CDK2	22 nM	[3]
Pyrrolidine-carboxamide 7k	CDK2	31 nM	[3]
Pyrrolidine-carboxamide 7n	CDK2	25 nM	[3]
Pyrrolidine-carboxamide 7o	CDK2	20 nM	[3]
Pyrrolidine-carboxamide 7e	EGFR	87 nM	[3]
Pyrrolidine-carboxamide 7g	EGFR	94 nM	[3]
Pyrrolidine-carboxamide 7k	EGFR	107 nM	[3]
Pyrrolidine-carboxamide 7n	EGFR	99 nM	[3]
Pyrrolidine-carboxamide 7o	EGFR	91 nM	[3]
Dihydrobenzo[b]pyrimido[5,4-f]azepine 2	Sphingosine Kinase 1	12 μ M	[5]
SKI-I	Sphingosine Kinase 1	Ineffective in vivo	[6]
Compound 4A	Sphingosine Kinase 1	6.55 μ M	[6]

Experimental Protocols

Synthesis of N-Aryl-3-ethylpyrrolidine-1-carbothioamides

This protocol outlines a general method for the synthesis of N-aryl substituted 3-ethylpyrrolidine-1-carbothioamide derivatives.[\[17\]](#)

Materials:

- 3-Ethylpyrrolidine
- Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate)
- Anhydrous ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpyrrolidine (1.0 eq.).
- Dissolve the 3-ethylpyrrolidine in anhydrous ethanol.
- Add the desired substituted aryl isothiocyanate (1.0 eq.) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system to yield the pure N-aryl-3-ethylpyrrolidine-1-carbothioamide derivative.
- Dry the purified product under vacuum.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.^[18]

Materials:

- Cells in culture
- 96-well plates
- Test compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

- Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.
- Add 10 μ L of MTT Reagent to each well.
- Incubate for 2 to 4 hours, or until a purple precipitate is visible.

- Add 100 μ L of Detergent Reagent to each well to dissolve the formazan crystals.
- Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
- Record the absorbance at 570 nm using a microplate reader.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[19\]](#)

Materials:

- Bacterial culture
- Mueller-Hinton broth (or other appropriate broth)
- 96-well microtiter plates
- Test compounds
- Spectrophotometer

Procedure:

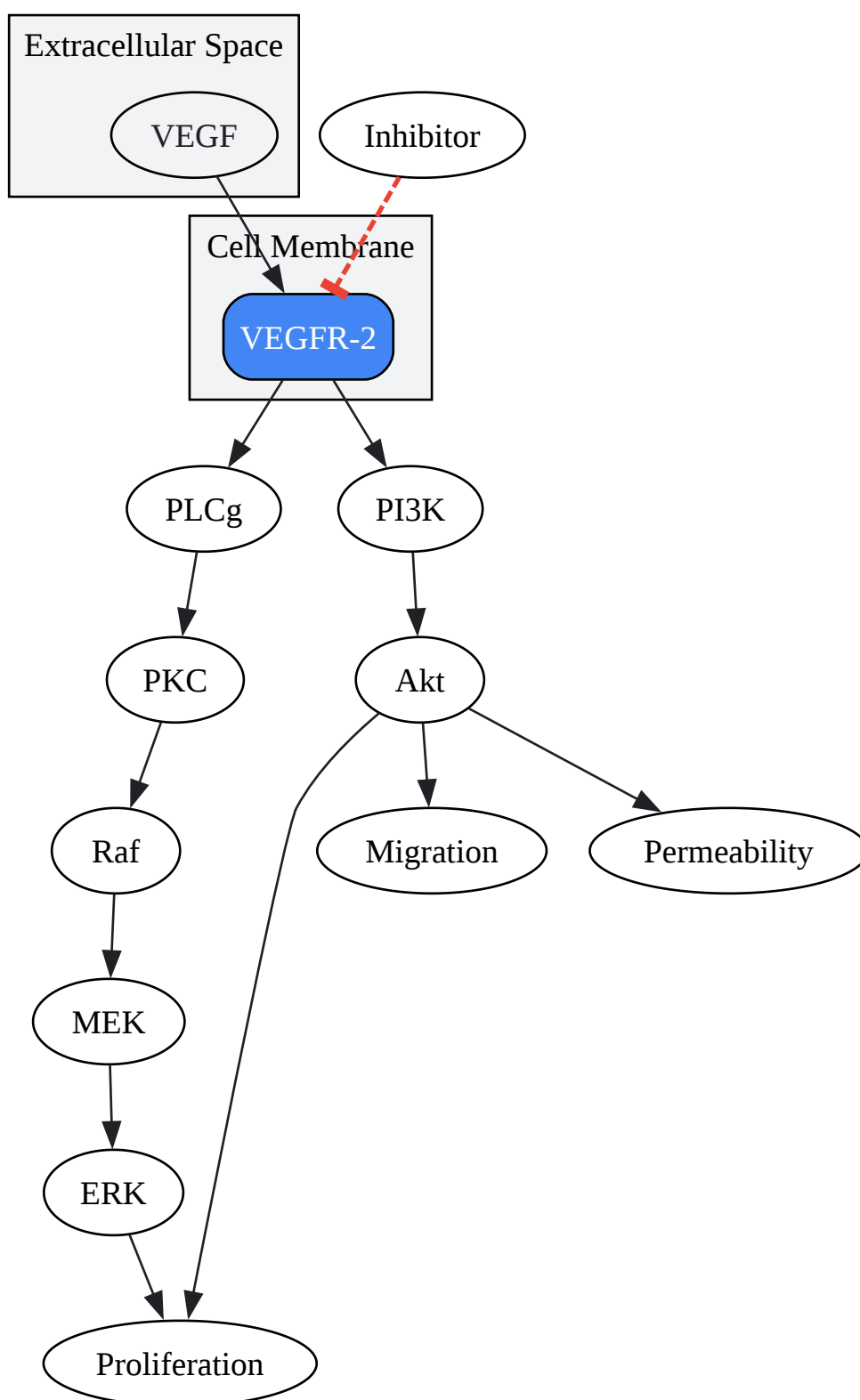
- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
- Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plates at 37°C for approximately 18 hours.

- Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Mechanisms of Action

The biological activities of **N-phenylpyrrolidine-1-carbothioamide** derivatives can be attributed to their interaction with specific cellular signaling pathways.

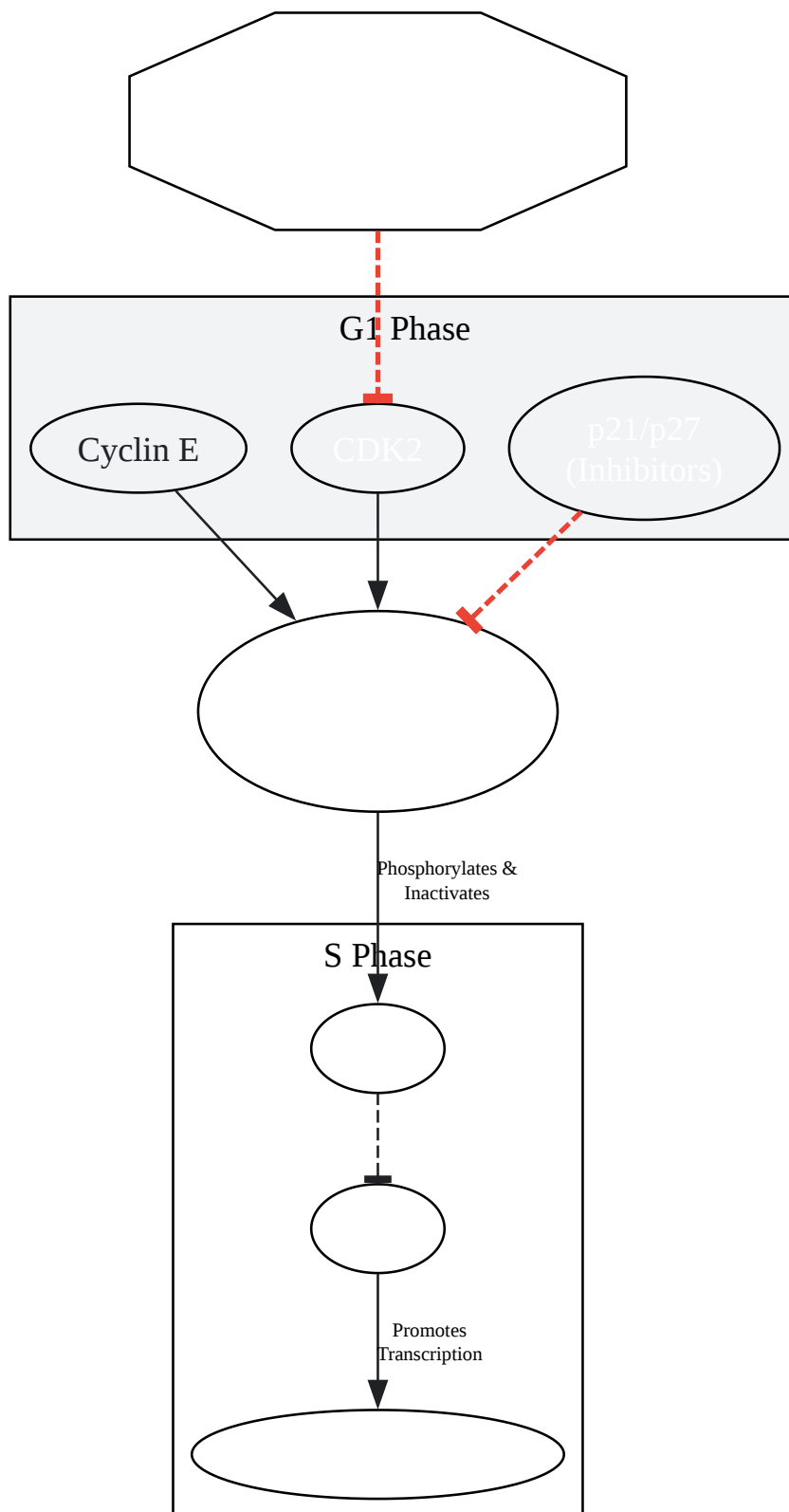
VEGFR-2 Signaling Pathway



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VEGFR-2 signaling pathway and its inhibition.

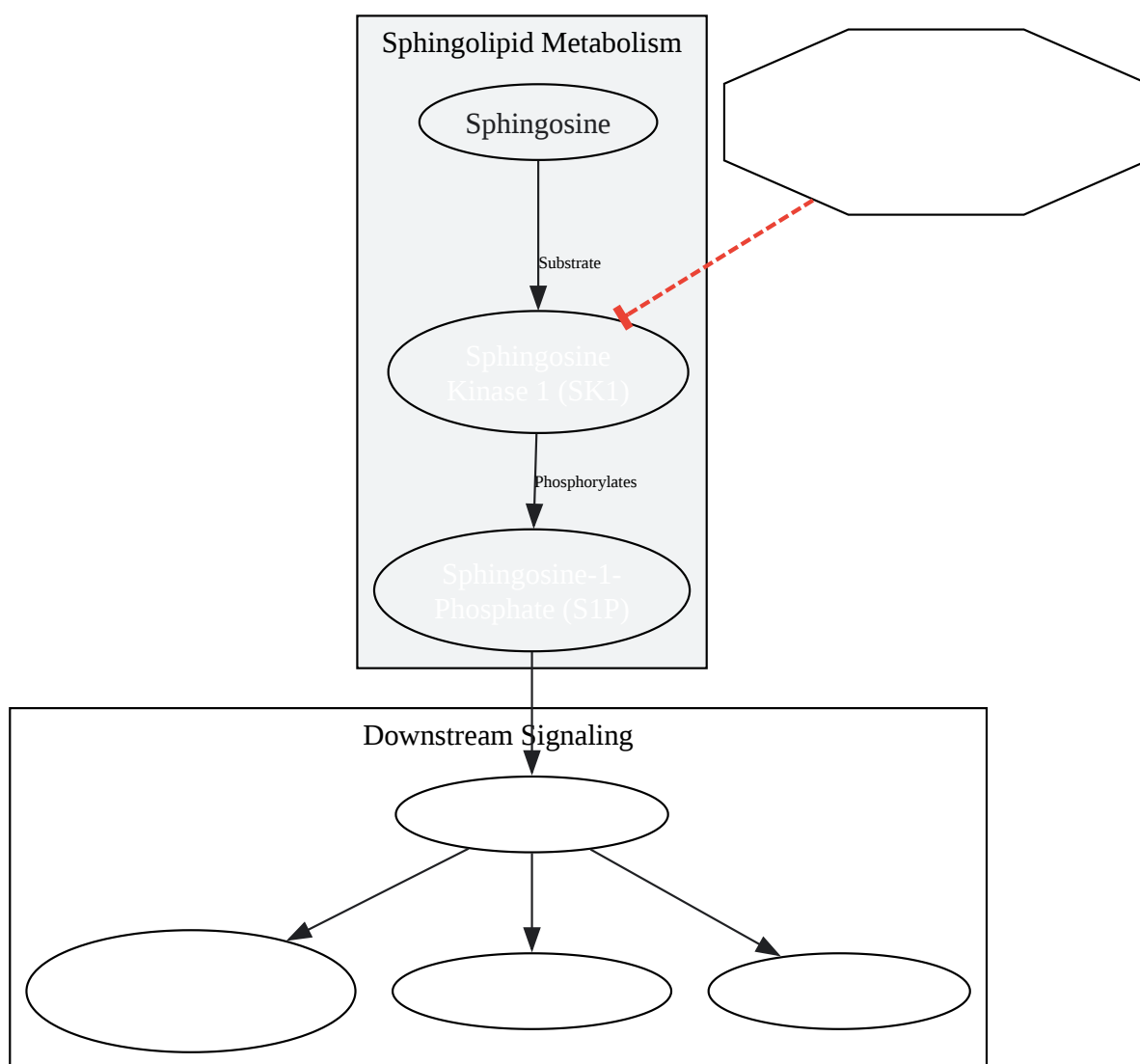
CDK2/Cyclin E Signaling Pathway



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CDK2/Cyclin E pathway in cell cycle progression.

Sphingosine Kinase 1 (SK1) Signaling Pathway



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SK1 signaling pathway in cancer and inflammation.

Conclusion

N-phenylpyrrolidine-1-carbothioamide derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these fascinating molecules. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead compounds.

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